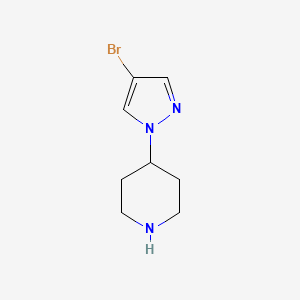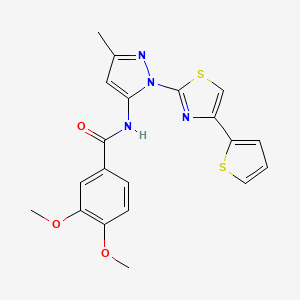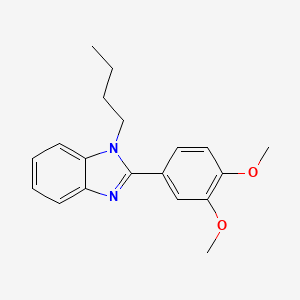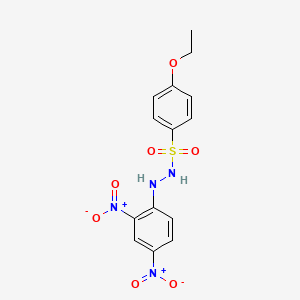![molecular formula C18H24N4O2 B2626586 Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415519-57-0](/img/structure/B2626586.png)
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. mTOR inhibitors have been widely studied for their potential therapeutic applications in cancer, neurological disorders, and metabolic diseases. In
Wirkmechanismus
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone acts as a potent and selective inhibitor of mTOR kinase activity. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival by integrating various signals from growth factors, nutrients, and energy status. mTOR exists in two distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone selectively inhibits mTORC1 activity by binding to the ATP-binding site of mTOR kinase domain, preventing its activation by upstream signaling pathways.
Biochemical and Physiological Effects:
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to have significant biochemical and physiological effects in various cell types and animal models. In cancer cells, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone inhibits mTORC1 activity, resulting in the inhibition of protein synthesis, cell cycle progression, and cell proliferation. In addition, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone induces autophagy, a cellular process of self-digestion that can lead to cell death in cancer cells. In neurological disorders, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to reduce neuroinflammation and improve cognitive function by inhibiting mTORC1 activity in microglial cells. In metabolic diseases, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to improve insulin sensitivity and reduce adiposity by inhibiting mTORC1 activity in adipocytes and liver cells.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for mTOR kinase activity, which allows for precise targeting of the mTOR pathway. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. However, one limitation is its short half-life and poor solubility, which may limit its efficacy in vivo. In addition, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to have off-target effects on other kinases, which may complicate its interpretation in experiments.
Zukünftige Richtungen
There are several future directions for the study of Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone and mTOR inhibitors. One direction is the development of more potent and selective mTOR inhibitors with improved pharmacokinetic properties. Another direction is the identification of biomarkers that can predict the response to mTOR inhibitors in cancer patients. In addition, the role of mTOR inhibitors in combination therapy with other anticancer agents or immunotherapy is an area of active research. The potential use of mTOR inhibitors in the treatment of neurodegenerative diseases and metabolic disorders is also an area of interest.
Synthesemethoden
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone was first synthesized by AstraZeneca in 2009. The synthesis method involves the reaction of 2-(4-morpholinyl)ethanol with 1-(2-bromoethyl)-2-methylbenzimidazole to form 3-(2-bromoethyl)-4-morpholinyl-1-(2-methylbenzimidazol-1-yl)propan-1-ol. This intermediate is then reacted with 1-(4-methylphenyl)azetidin-3-one to form the desired product, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, mTOR inhibitors have been shown to inhibit tumor growth and induce cell death in a variety of cancer cell lines. Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to be effective in inhibiting the growth of breast cancer, prostate cancer, and glioblastoma cells. In addition, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
In neurological disorders, mTOR inhibitors have been studied for their potential neuroprotective effects. Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In metabolic diseases, mTOR inhibitors have been studied for their potential role in regulating glucose and lipid metabolism. Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to improve insulin sensitivity and reduce adiposity in animal models of obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13(2)17-19-15-5-3-4-6-16(15)22(17)14-11-21(12-14)18(23)20-7-9-24-10-8-20/h3-6,13-14H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPWYDVNRNIUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2626507.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2626508.png)
![6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2626510.png)
![2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2626511.png)

![5-Azaspiro[3.5]nonan-8-one hydrochloride](/img/structure/B2626514.png)
![2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2626515.png)




